4,4,5,5-tetramethyl-2-[3-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-tetramethyl-2-[3-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane is a boronic ester compound known for its unique structure and reactivity. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its stability and reactivity make it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds are known to target various organic compounds in chemical reactions, particularly in the field of organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylation at the benzylic C-H bond of alkylbenzenes . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It is known to participate in important organic synthesis reactions such as the suzuki reaction, heck reaction, and suzuki-miyaura reaction .
Pharmacokinetics
It is known to have good solubility in water and most organic solvents , which could potentially influence its bioavailability.
Result of Action
It is known to be a useful reagent in organic synthesis reactions , suggesting that it can facilitate the formation of new compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4,5,5-Tetramethyl-2-[1,1’:4’,1’'-terphenyl]-3-yl-1,3,2-dioxaborolane. It is sensitive to air and moisture , and should be stored under inert gas at 2-8°C . It is also flammable and should be kept away from fire sources .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[3-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acids or boronates. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), with the reaction often catalyzed by a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of boronic esters .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[3-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, with bases such as potassium phosphate or cesium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds or other substituted products depending on the reactants used.
Scientific Research Applications
4,4,5,5-tetramethyl-2-[3-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound can be used to label biomolecules for imaging or tracking purposes.
Industry: The compound is used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane
- 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-tetramethyl-2-[3-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane is unique due to its specific structure, which provides distinct reactivity and stability compared to other boronic esters. Its ability to form stable complexes with a wide range of nucleophiles makes it particularly valuable in synthetic chemistry .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-12-8-11-21(17-22)20-15-13-19(14-16-20)18-9-6-5-7-10-18/h5-17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGRDODNVUQSKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.